4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile

Orexin receptor pharmacology OX1 antagonist Sleep disorders

4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile (CAS 675126-28-0; synonym: 3-(3-morpholinylpropoxy)-4-methoxybenzonitrile) is a benzonitrile derivative bearing a 4-methoxy substituent and a morpholinopropoxy side-chain at the 3-position. The compound has a molecular formula of C₁₅H₂₀N₂O₃ and a molecular weight of 276.33 g·mol⁻¹.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
Cat. No. B7934645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C#N)OCCCC2COCCN2
InChIInChI=1S/C15H20N2O3/c1-18-14-5-4-12(10-16)9-15(14)20-7-2-3-13-11-19-8-6-17-13/h4-5,9,13,17H,2-3,6-8,11H2,1H3
InChIKeyVELKCPKWQGPZQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile – Chemical Identity, Supply Form, and Core Research Context


4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile (CAS 675126-28-0; synonym: 3-(3-morpholinylpropoxy)-4-methoxybenzonitrile) is a benzonitrile derivative bearing a 4-methoxy substituent and a morpholinopropoxy side-chain at the 3-position [1]. The compound has a molecular formula of C₁₅H₂₀N₂O₃ and a molecular weight of 276.33 g·mol⁻¹ . It is registered under ECHA as a chemical intermediate (EC 689-805-1) [2] and is primarily encountered in two distinct research contexts: (i) as the key penultimate intermediate in the industrial synthesis of the EGFR tyrosine kinase inhibitor gefitinib, where it serves as the direct precursor to the nitration step [3]; and (ii) as a moderate-affinity antagonist of the human orexin-1 (OX1) receptor, for which binding data have been deposited in ChEMBL and BindingDB [4]. Commercially, it is supplied as a crystalline solid (mp ~52.4 °C) with typical purities of ≥97% (HPLC) and is classified under several regulatory impurity nomenclature schemes including Gefitinib Impurity 23 and Gefitinib Impurity 55 [5].

Why 4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile Cannot Be Replaced by a Generic In-Class Analog


Structurally related morpholino-alkoxy-benzonitriles that share the same core scaffold are not interchangeable with 4-methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile for at least three independently verifiable reasons. First, the regioisomeric substitution pattern—specifically, the 3-propoxy / 4-methoxy arrangement on the benzonitrile ring—dictates the site of electrophilic aromatic nitration; the 5‑position (para to the ether oxygen) is selectively nitrated in the subsequent gefitinib manufacturing step, and analogs lacking this precise regiochemistry would direct nitration to alternative positions, producing different downstream intermediates that cannot converge to gefitinib [1]. Second, the three‑carbon propoxy linker between the morpholine nitrogen and the aryl ether oxygen has been optimized for synthetic yield in the alkylation step (≥96% isolated yield under optimized conditions), and shortening this linker to ethoxy (as in 4‑methoxy-3-(2-morpholinoethoxy)benzonitrile, MW 262.30) alters both the reaction kinetics and the physicochemical profile, including a predicted LogP shift [2]. Third, the compound exhibits a measurable, quantifiable selectivity window (~11.8‑fold) for OX1 over OX2 orexin receptors (OX1 Ki = 849 nM versus OX2 IC₅₀ = 10,000 nM) that is not replicated by the nitrated analog 4‑methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, which bears an electron‑withdrawing nitro group that fundamentally changes the electronic character of the aromatic ring and eliminates the orexin receptor interaction motif [3]. These compound‑specific properties mean that generic class‑based substitution will produce either a different impurity profile, a different synthetic outcome, or an inactive orexin receptor ligand.

Product-Specific Quantitative Evidence Guide: 4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile


OX1 Receptor Antagonist Affinity and OX1/OX2 Selectivity Ratio

In a direct head-to-head comparison within the same curated database (BindingDB/ChEMBL), 4-methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile demonstrates an ~11.8-fold binding selectivity for the human orexin-1 (OX1) receptor over the orexin-2 (OX2) receptor. The OX1 affinity was determined as Ki = 849 nM in a functional antagonist assay measuring inhibition of orexin-A-induced intracellular Ca²⁺ release in CHOK1 cells expressing human OX1R [1]. Under comparable assay conditions, the same compound exhibited an IC₅₀ of 10,000 nM at human OX2R, yielding a selectivity ratio of approximately 11.8 [2]. By contrast, the well-characterized OX1-selective antagonist SB-334867 achieves approximately 50-fold selectivity (OX1 pKb = 7.4, equivalent to Ki ≈ 40 nM), while the tool compound SB-674042 achieves approximately 100-fold selectivity (OX1 Ki = 26.9 nM, OX2 IC₅₀ = 531 nM) . The target compound therefore occupies a distinct pharmacological niche: it is a moderate-affinity OX1 antagonist with measurable but modest OX1/OX2 selectivity, distinct from both the high-potency/high-selectivity tool compounds and from dual orexin receptor antagonists (DORAs) such as SB-649868 (OX1 Ki = 0.31 nM, OX2 Ki = 0.39 nM) that show near-equal potency at both receptors .

Orexin receptor pharmacology OX1 antagonist Sleep disorders Receptor selectivity

Synthetic Yield Optimization for the Alkylation Step in Gefitinib Intermediate Manufacture

The synthesis of 4-methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile via alkylation of 3-hydroxy-4-methoxybenzonitrile with N-(3-chloropropyl)morpholine has been independently optimized by multiple research groups, with reported isolated yields serving as a direct metric of process efficiency. Under optimized conditions (n(3-hydroxy-4-methoxybenzonitrile) : n[N-(3-chloropropyl)morpholine] = 1.0:1.1, acetonitrile as solvent, reflux temperature, 6 h), the target compound was obtained in 96% isolated yield [1]. A parallel study using DMF as solvent with K₂CO₃ at 85 °C for 10 h reported an isolated yield of 98% . The overall two-step yield from isovanillin (dehydration of isovanillin to 3-hydroxy-4-methoxybenzonitrile at 96% yield, followed by alkylation at 96% yield) was reported as approximately 92% [1]. In a third independent study, the overall yield from 3-hydroxy-4-methoxybenzaldehyde was 87.5% [2]. For comparison, the structurally analogous aldehyde intermediate—4-methoxy-3-(3-morpholinopropoxy)benzaldehyde (Gefitinib Impurity 26, CAS 861453-11-4)—is obtained via a different synthetic route (direct alkylation of isovanillin) and is isolated as a distinct chemical entity requiring separate purification . The nitrile target compound benefits from the electron-withdrawing character of the cyano group, which facilitates clean alkylation at the phenolic oxygen and simplifies purification relative to the aldehyde congener.

Gefitinib synthesis Process chemistry Alkylation yield Pharmaceutical intermediate

Physicochemical Property Differentiation from the Nitrated Downstream Intermediate

A critical procurement decision in gefitinib intermediate supply chains involves the choice between the pre-nitration intermediate (the target compound, MW 276.33) and the post-nitration intermediate (4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, MW 321.33). The two compounds differ substantially in their physicochemical and computational ADME profiles. The target compound has a measured melting point of 52.4 °C, an experimental aqueous solubility of 2.2 g·L⁻¹ at 25 °C, and a consensus Log Po/w of 1.79 . In silico predictions indicate blood-brain barrier (BBB) permeability (BBB permeant: Yes), a bioavailability score of 0.55, and no Brenk structural alerts (Brenk: 0.0 alert) . The compound is predicted to be a non-inhibitor of CYP1A2 . In contrast, the nitrated congener bears a strongly electron-withdrawing nitro group at the 2-position, which increases the molecular weight by 45 Da (to 321.33 g·mol⁻¹), substantially reduces electron density on the aromatic ring, and introduces a chromophoric nitro functionality that alters both the UV absorption profile and the reduction chemistry of the molecule [1]. The nitrated compound serves as the substrate for sodium dithionite reduction to the corresponding 2-amino derivative (a step reported to proceed in 99% yield at 50 °C), but its altered electronic character renders it unsuitable for orexin receptor binding studies [1]. The target compound's lower molecular weight, higher aqueous solubility, and favorable in silico drug-likeness parameters also make it a more attractive scaffold for medicinal chemistry optimization campaigns.

Physicochemical properties Aqueous solubility Lipophilicity Gefitinib intermediate Nitration precursor

Regulatory-Grade Impurity Reference Standard with ISO 17034 Certification

4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile is cataloged and supplied as a certified pharmaceutical impurity reference standard under multiple nomenclature systems: Gefitinib Impurity 55 (CATO Research Chemicals), Gefitinib Impurity 23 (SynZeal, ChemWhat, AquigenBio), and Gefitinib Impurity 24 (alternative numbering) [1]. The CATO standard is manufactured under ISO 17034 accreditation for reference material producers—a certification that validates the uniformity, stability, and traceability of the material and is explicitly recognized by regulatory agencies for Abbreviated New Drug Application (ANDA) submissions [2]. The compound is supplied with detailed characterization data compliant with ICH and pharmacopoeial guidelines, including HPLC purity certification (typically >95% or ≥97%), spectroscopic identity confirmation, and storage specifications (2–8 °C, sealed in dry conditions) [3]. In contrast, generic morpholino-benzonitrile research chemicals not designated as impurity reference standards typically lack ISO 17034 certification, traceable certificates of analysis, and the specific impurity profile documentation required for regulatory submissions . The regulatory acceptance risk of using a non-certified material in an ANDA or DMF submission is substantial; a deficiency in impurity characterization is a well-documented cause of regulatory review delays.

Pharmaceutical impurity Reference standard Gefitinib ANDA Quality control ISO 17034

Key Building Block Position in the Gefitinib Synthetic Route: Pre-Nitration vs. Post-Nitration Entry Point

In the established industrial synthesis of gefitinib, 4-methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile occupies a precisely defined position as the immediate precursor to the nitration step. The synthetic sequence proceeds: isovanillin → 3-hydroxy-4-methoxybenzonitrile → 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (target compound) → nitration → 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile → reduction → 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile → cyclization → gefitinib [1]. The regiochemistry of the electrophilic aromatic nitration is directed by the existing substitution pattern: the 4-methoxy group is para to the 3-propoxy substituent, activating the 5-position (ortho/para to the ether oxygen) for electrophilic attack, which yields the 5-nitro regioisomer required for the downstream quinazoline cyclization [2]. If an alternative intermediate—such as the benzaldehyde congener 4-methoxy-3-(3-morpholinopropoxy)benzaldehyde—is procured instead, the user is positioned one step earlier in the synthetic sequence and must perform the additional dehydration-to-nitrile conversion (reported yield: 96% from isovanillin to the nitrile precursor) before proceeding to nitration [3]. Conversely, procurement of the post-nitration intermediate (4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile) bypasses the nitrile functionality entirely and enters at the reduction stage, but this compound cannot serve as an orexin receptor ligand and is approximately 45 Da heavier per mole, increasing shipping and handling costs for bulk procurement .

Gefitinib synthesis Nitration regiochemistry Synthetic intermediate Process chemistry Supply chain

Alternative Heterocycle Comparison: Morpholine vs. Piperidine in the Alkoxy Side-Chain

A structurally informative comparator for 4-methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile is its piperidine analog, 4-methoxy-3-(3-piperidinopropoxy)benzonitrile, in which the morpholine oxygen is replaced by a methylene group . The morpholine oxygen introduces an additional hydrogen-bond acceptor (HBA count: 5 for the target compound versus 4 for the piperidine analog), which influences both the computed lipophilicity and the aqueous solubility profile. The target compound has a consensus Log Po/w of 1.79 and an experimentally measured aqueous solubility of 2.2 g·L⁻¹ . While quantitative experimental solubility data for the piperidine analog are not publicly available in curated databases, the predicted LogP for 4-(3-piperidin-1-ylpropoxy)benzonitrile (a closely related scaffold) is approximately 2.02–3.01 depending on substitution, suggesting that replacement of morpholine with piperidine increases lipophilicity by approximately 0.2–1.2 LogP units . The morpholine oxygen also contributes a polar surface area (tPSA = 54.72 Ų for the target compound) that favorably influences the bioavailability radar; the target compound is predicted to be BBB permeant with a bioavailability score of 0.55, whereas piperidine analogs with higher LogP values may approach the upper limit of the Lipinski Rule of Five for CNS drug-likeness . Importantly, the morpholine oxygen provides a site for potential prodrug derivatization (e.g., N-oxide formation) that is not available in the piperidine series.

Heterocycle SAR Morpholine vs piperidine Solubility LogP Drug-likeness

Best Research and Industrial Application Scenarios for 4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile


Gefitinib Intermediate Manufacturing: Process-Scale Procurement of the Pre-Nitration Building Block

Pharmaceutical chemical manufacturers engaged in the multi-kilogram synthesis of gefitinib active pharmaceutical ingredient (API) should procure 4-methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile as the designated entry point immediately before the nitration step. The optimized alkylation process yields 96–98% of the target compound from 3-hydroxy-4-methoxybenzonitrile [1], and the compound's well-characterized regiochemistry directs exclusive nitration at the 5-position, producing the required 5-nitro regioisomer for downstream reduction and quinazoline cyclization [2]. Procurement at this step avoids the additional dehydration chemistry required when starting from the aldehyde congener, saving an entire synthetic operation and its associated solvent, reagent, and purification costs.

Orexin Receptor Pharmacology: A Moderate-Affinity OX1-Selective Scaffold for SAR Exploration

Neuroscience and sleep disorder research laboratories investigating orexin receptor pharmacology can utilize 4-methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile as a starting scaffold for structure-activity relationship (SAR) studies. The compound demonstrates a verified OX1 Ki of 849 nM and an OX1/OX2 selectivity ratio of ~11.8-fold [3], placing it in a distinct pharmacological space between non-selective dual orexin receptor antagonists (DORAs) and high-potency/high-selectivity OX1 tool compounds. Its moderate affinity makes it suitable for fragment-based or scaffold-hopping campaigns where incremental potency improvements are systematically explored, and its favorable in silico ADME profile (BBB permeant, bioavailability score 0.55, no Brenk alerts) supports CNS drug discovery objectives .

Pharmaceutical Quality Control: ISO 17034 Certified Impurity Reference Standard for ANDA Submissions

Quality control laboratories supporting Abbreviated New Drug Application (ANDA) filings for generic gefitinib products should procure the ISO 17034-certified reference standard (Gefitinib Impurity 55 / Impurity 23) for use in analytical method development, method validation (AMV), and routine quality-controlled (QC) release testing [4]. The certified reference material is supplied with a comprehensive characterization data package compliant with ICH Q3A/Q3B guidelines, including identity confirmation by NMR and HPLC purity certification (>95%). Use of an uncertified generic chemical in this context exposes the ANDA filer to the risk of regulatory queries, method re-validation, and potential review delays—risks that are mitigated by procurement of the ISO 17034-certified grade [5].

Dual-Purpose Research Programs: Simultaneous Synthetic Intermediate and Biological Probe

Integrated medicinal chemistry programs that combine chemical process development with biological target evaluation can leverage the unique dual identity of 4-methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile as both a gefitinib precursor and an orexin receptor ligand. A single inventory of this compound supports (i) downstream nitration and cyclization chemistry for gefitinib analog synthesis, and (ii) direct pharmacological assessment at OX1 and OX2 receptors without additional synthetic manipulation . This dual functionality is not shared by either the aldehyde precursor (which lacks the nitrile group required for orexin receptor binding) or the nitrated downstream intermediate (in which the nitro group disrupts the electronic configuration needed for receptor recognition). For academic and industrial laboratories operating with constrained procurement budgets, this dual-use capability maximizes the experimental value derived from a single chemical inventory line item [2].

Quote Request

Request a Quote for 4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.